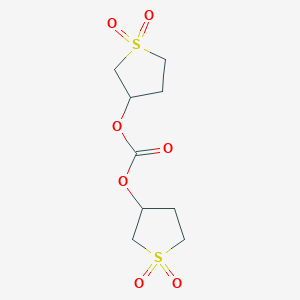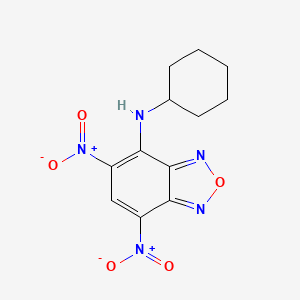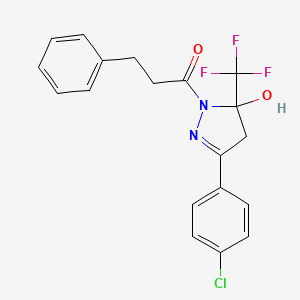![molecular formula C20H22N2OS B5224204 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the quinazolinone family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone is not fully understood. However, studies have shown that the compound exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death mechanism. The compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce the production of reactive oxygen species (ROS), which are known to play a role in the induction of apoptosis. In addition, the compound has been shown to increase the expression of pro-apoptotic proteins, such as Bax and caspase-3, while decreasing the expression of anti-apoptotic proteins, such as Bcl-2. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone. One of the directions is to investigate the compound's potential as an antiviral and antimicrobial agent. Another direction is to explore the compound's activity against other cancer types, such as leukemia and melanoma. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its chemical structure for improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzyl alcohol with 3-methylbutyl isothiocyanate in the presence of a base, such as potassium carbonate, to yield the target compound. Another method involves the reaction of 2-aminobenzyl alcohol with 3-methylbutyl isocyanate in the presence of a base, such as sodium hydride, followed by reaction with benzyl chloride to yield the target compound.
Applications De Recherche Scientifique
3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-benzyl-2-(3-methylbutylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-15(2)12-13-24-20-21-18-11-7-6-10-17(18)19(23)22(20)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHOJDQFFBYMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)
![6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine](/img/structure/B5224143.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5224144.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzoate](/img/structure/B5224158.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5224165.png)

![diethyl [5-(2-methylphenoxy)pentyl]malonate](/img/structure/B5224181.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B5224184.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)

